molecular formula C21H21N7O2 B2743839 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5-phenyl-1,2-oxazole-3-carbonyl)-1,4-diazepane CAS No. 2309748-14-7

1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5-phenyl-1,2-oxazole-3-carbonyl)-1,4-diazepane

Cat. No.: B2743839
CAS No.: 2309748-14-7
M. Wt: 403.446
InChI Key: RMXZHYURCVSRCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5-phenyl-1,2-oxazole-3-carbonyl)-1,4-diazepane is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5-phenyl-1,2-oxazole-3-carbonyl)-1,4-diazepane typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridazine core, followed by the introduction of the diazepane ring and the oxazole moiety. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, would be essential in the industrial setting.

Chemical Reactions Analysis

Types of Reactions

1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5-phenyl-1,2-oxazole-3-carbonyl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5-phenyl-1,2-oxazole-3-carbonyl)-1,4-diazepane is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets suggests it may have applications in treating diseases or conditions that involve specific molecular pathways.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5-phenyl-1,2-oxazole-3-carbonyl)-1,4-diazepane involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets, altering their activity, and thereby influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5-phenyl-1,2-oxazole-3-carbonyl)-1,4-diazepane: shares similarities with other heterocyclic compounds that contain triazole, pyridazine, diazepane, and oxazole rings.

    Examples: Compounds like [3-(1,2,4-triazol-3-yl)-1,4-diazepane] and [5-phenyl-1,2-oxazole] derivatives.

Uniqueness

What sets this compound apart is its unique combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O2/c1-15-22-23-19-8-9-20(24-28(15)19)26-10-5-11-27(13-12-26)21(29)17-14-18(30-25-17)16-6-3-2-4-7-16/h2-4,6-9,14H,5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXZHYURCVSRCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCN(CC3)C(=O)C4=NOC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.